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Compound of Interest

Compound Name: FMOC-D-THR-OH

CAS No.: 118609-38-4

Cat. No.: B1142321 Get Quote

Part 1: Strategic Overview
The incorporation of D-Threonine (D-Thr) into bioactive peptides is a precision engineering

strategy used to overcome the two primary failure modes of peptide therapeutics: proteolytic

instability and conformational entropy. Unlike its L-enantiomer, which is ubiquitous in nature, D-

Thr introduces specific steric and stereochemical constraints that enzymes (evolved to

recognize L-substrates) cannot easily process.

Core Rationales for D-Threonine Integration
Proteolytic Shielding: The D-stereochemistry at the

-carbon disrupts the catalytic triad of serine proteases and metalloproteases, significantly
extending plasma half-life (

).

Structural Locking (The

-Turn Effect): D-amino acids are potent inducers of reverse turns (specifically Type II'

-turns) in peptide backbones. D-Thr, with its bulky

-branched hydroxyl group, adds an additional layer of conformational constraint via side-
chain-to-backbone hydrogen bonding.
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Mirror-Image Phage Display: D-Thr is a critical component in synthesizing D-peptide targets

for mirror-image phage display, a technique used to discover metabolically stable L-nucleic

acid aptamers (Spiegelmers) or D-peptide therapeutics.

Part 2: Precision Synthesis Protocol (Fmoc-SPPS)
Objective: Synthesize a D-Thr containing peptide with >98% diastereomeric purity. Challenge:

D-Threonine possesses two chiral centers (

and

). The enantiomer of natural L-Threonine (

) is D-Threonine (

). Inversion at the

-carbon alone results in allo-Threonine. Sourcing high-purity Fmoc-D-Thr(tBu)-OH is critical.

Materials
Resin: Rink Amide ProTide (Low loading: 0.2–0.4 mmol/g to prevent aggregation).

Amino Acid: Fmoc-D-Thr(tBu)-OH (Check CoA for

D-allo-Thr content).

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) /

DIEA.

Solvent: DMF (Peptide grade, amine-free).

Step-by-Step Workflow
Resin Swelling: Swell resin in DMF for 30 min.

Deprotection: Treat with 20% Piperidine/DMF (

min). Note: Monitor UV at 301 nm to ensure complete Fmoc removal.

Activation (The Critical Step):
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Dissolve Fmoc-D-Thr(tBu)-OH (4 eq) and HATU (3.9 eq) in minimal DMF.

Add DIEA (8 eq) immediately prior to addition to resin.

Rationale: Pre-activation time should be

min to minimize potential racemization at the activated ester stage, although Fmoc/tBu
chemistry is generally robust.

Coupling: Shake at room temperature for 45–60 min.

Validation: Perform a Kaiser Test (ninhydrin). If blue (positive), re-couple using

HCTU/DIEA.

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion

sequences.

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The t-butyl (tBu) group on D-Thr is acid-

labile and removes simultaneously with cleavage.

Visualization: Synthesis Logic
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Caption: Logic flow for SPPS of D-Thr peptides. The Kaiser test serves as the "stop/go" gate to

prevent deletion sequences.

Part 3: Application - Proteolytic Stability Profiling
Objective: Quantify the half-life extension provided by D-Thr substitution against serum

proteases. Context: Threonine residues are often sites of cleavage or post-translational

modification. D-substitution blocks these interactions.
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Protocol
Preparation: Dissolve purified peptide to 1 mM in PBS (pH 7.4).

Incubation: Mix peptide solution 1:4 with pooled human serum (Sigma-Aldrich) to a final

concentration of 200

M. Incubate at 37°C.

Sampling:

Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hours.

Aliquot 100

L into 200

L of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

Mechanism:[1][2][3][4][5][6] ACN precipitates serum proteins (albumin, globulins) while

keeping the peptide in solution. Acid stops enzymatic activity immediately.

Analysis:

Centrifuge at 14,000 x g for 10 min.

Inject supernatant onto RP-HPLC (C18 column).

Monitor peak area of the parent peptide (

) relative to internal standard.

Calculation: Plot

vs. time. The slope

determines half-life:

.

Data Presentation Template:
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Peptide
Variant

Sequence
% Remaining
(1h)

% Remaining
(24h)

Calculated

Control (L) Ala-Lys-L-Thr-Val 45% < 5% ~50 min

Analog (D)
Ala-Lys-D-Thr-

Val
98% 85% > 24 hours

Part 4: Structural Engineering (Beta-Turns)
Application: Designing peptidomimetics to target G-Protein Coupled Receptors (GPCRs).

Mechanism: L-amino acids generally favor right-handed

-helices or

-sheets. D-amino acids, when placed in an L-peptide sequence, create a steric clash that
forces the backbone into a sharp turn.

D-Thr Specificity: The

-hydroxyl group of D-Thr can form a hydrogen bond with the backbone amide of the

residue, stabilizing a Type II'

-turn. This is distinct from Proline-induced turns and allows for side-chain functionality (the -
OH group) to remain available for receptor interaction.

Validation Experiment: Circular Dichroism (CD)
Sample: 50

M peptide in 10 mM Phosphate Buffer (pH 7.0).

Measurement: Scan 190–250 nm at 20°C.

Interpretation:

Random Coil (L-linear): Minima at ~198 nm.
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-Turn (D-Thr induced): Appearance of a minimum near 205 nm and a maximum near 190
nm (Type II' signature).

Visualization: Mechanism of Action
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Caption: Mechanistic basis for the stability of D-Thr peptides. The chiral mismatch prevents the

protease from achieving the transition state required for hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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